2-Pyridineacetamide, 5-methylthio-
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Overview
Description
2-Pyridineacetamide, 5-methylthio- is a biochemical.
Scientific Research Applications
Synthesis and Chemical Properties
Functionalized Pyridines Synthesis : 2-pyridineacetamides, including 5-methylthio derivatives, are developed through a novel synthesis process starting from pyran-2-one N-functionalized amidines. This involves a nucleophilic attack and thermal rearrangement, providing a method for producing 2-pyridineacetamide derivatives (Beccalli, Contini, & Trimarco, 2002).
Antimicrobial Agents Synthesis : Some derivatives of 2-pyridineacetamide, 5-methylthio-, have been synthesized for their antimicrobial properties. These compounds are compared with reference drugs like streptomycin and fusidic acid for their antibacterial and antifungal activities (Hossan et al., 2012).
Insecticidal Activity : Certain pyridine derivatives, including 2-pyridineacetamide, 5-methylthio-, have been tested for insecticidal activities, particularly against cowpea aphid, showing moderate to strong effectiveness (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Biological and Medical Research
Drug Development : Derivatives of 2-pyridineacetamide, 5-methylthio-, have been involved in the development of clinical drug candidates. For instance, certain compounds in this class have been identified as potent inhibitors in human acyl-coenzyme A: cholesterol O-acyltransferase, showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Receptor Antagonist Research : Derivatives of 2-pyridineacetamide, 5-methylthio-, have been synthesized as highly selective metabotropic glutamate receptor antagonists. These compounds have shown potential in models of anxiety and might contribute to understanding the role of these receptors in various nervous system disorders (Cosford et al., 2003).
Radiopharmaceutical Development : In the field of radiopharmaceuticals, derivatives of 2-pyridineacetamide, 5-methylthio-, have been used in the development of new radioligands. These compounds are explored for imaging peripheral benzodiazepine receptors, which is crucial in diagnosing and studying various neurological and psychiatric conditions (Thominiaux et al., 2007).
properties
CAS RN |
31293-09-1 |
---|---|
Product Name |
2-Pyridineacetamide, 5-methylthio- |
Molecular Formula |
C8H10N2OS |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-7(10-5-6)4-8(9)11/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
XNIHNKNDUBXBST-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CC(=S)N |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=S)N |
Appearance |
Solid powder |
Other CAS RN |
31293-09-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-Pyridineacetamide, 5-methylthio-; AG 42; AG-42 AG42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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